6,7-Dihydroisoquinolin-8(5H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is primarily used as a pharmaceutical intermediate and research reagent . The compound’s structure includes a dihydroisoquinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization to form the dihydroisoquinoline core . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to more saturated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoquinoline derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar core structure.
Dihydroisoquinoline: A reduced form of isoquinoline.
8-Hydroxyisoquinoline: A hydroxylated derivative with different chemical properties.
Uniqueness
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPGHZYFUKMQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.